molecular formula C22H19ClN6O B11179493 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11179493
M. Wt: 418.9 g/mol
InChI Key: LWLYXAJRIVMKOC-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 9-(4-Chlorophenyl)-4-(Furan-2-ylmethyl)-2,4,6,8,10,17-Hexazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),6,11,13,15-Pentaene This compound features a polycyclic framework with six nitrogen atoms (hexazatetracyclo system), a 4-chlorophenyl substituent, and a furan-2-ylmethyl group.

Properties

Molecular Formula

C22H19ClN6O

Molecular Weight

418.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C22H19ClN6O/c23-16-9-7-15(8-10-16)20-26-21-24-13-27(12-17-4-3-11-30-17)14-28(21)22-25-18-5-1-2-6-19(18)29(20)22/h1-11,20H,12-14H2,(H,24,26)

InChI Key

LWLYXAJRIVMKOC-UHFFFAOYSA-N

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CO5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Biological Activity

The compound 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C27H27ClN6C_{27}H_{27}ClN_6 with a molecular weight of approximately 451 g/mol. The unique tetracyclic structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC27H27ClN6
Molecular Weight451 g/mol
IUPAC Name9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Preliminary studies indicate that the compound may exert its biological effects through interactions with specific enzymes or receptors involved in cellular signaling pathways. The presence of the furan and chlorophenyl groups suggests potential for nucleophilic attack and hydrogen bonding , which could modulate enzyme activity or receptor binding affinity.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs possess significant antimicrobial activities. For instance:

  • Study Findings : A study demonstrated that derivatives of chlorophenyl furan compounds exhibited inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is under investigation due to its structural similarity to known anticancer agents:

  • Case Study : A recent investigation into related hexazatetracyclo compounds revealed promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antiviral Effects

Some derivatives have shown antiviral properties by inhibiting viral replication:

  • Research Evidence : In vitro studies have suggested that similar compounds can inhibit the replication of viruses like HIV and influenza .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds:

  • Findings : Initial toxicity studies on structurally similar compounds indicate low acute toxicity; however, comprehensive toxicological profiles are necessary for clinical applications .

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound:

  • In Vivo Studies : Conduct comprehensive animal studies to assess pharmacokinetics and long-term effects.
  • Structure-Activity Relationship (SAR) : Investigate how modifications to the structure affect biological activity.
  • Clinical Trials : If preclinical studies are promising, initiate clinical trials to evaluate efficacy in humans.

Scientific Research Applications

The compound 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is of significant interest in various scientific research applications due to its unique structural properties and potential bioactivity. This article explores its applications across different fields, including medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry

The compound has been investigated for its potential as an antiarrhythmic agent . Research indicates that derivatives of similar structures exhibit significant activity against atrial fibrillation and other cardiac conditions. The incorporation of furan and chlorophenyl moieties may enhance the pharmacological profile of such compounds by improving bioavailability and target specificity .

Case Study: Antiarrhythmic Activity

A study on related compounds demonstrated that modifications in the molecular structure could lead to improved efficacy in treating cardiac arrhythmias. The hexazatetracyclic framework allows for multiple binding interactions with ion channels responsible for cardiac rhythm regulation .

Materials Science

The unique structural features of this compound suggest potential applications in the development of novel materials. Its ability to form stable complexes with metal ions could be exploited in creating advanced materials for electronic or photonic applications.

Example: Conductive Polymers

Research has shown that integrating such compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics .

Agrochemistry

In the field of agrochemicals, compounds with similar structural characteristics have been explored for their insecticidal properties. The presence of the furan moiety is often associated with enhanced biological activity against pests.

Application: Insecticides

A study highlighted the effectiveness of furan-containing compounds as insecticides, suggesting that modifications to the chlorophenyl group can optimize their efficacy while minimizing toxicity to non-target organisms .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antiarrhythmic activity; structure-activity relationship explored
Materials ScienceEnhancements in electrical conductivity when incorporated into polymers
AgrochemistryEfficacy as insecticides; optimization through structural modification

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Variations : Replacement of sulfur (thiophene in ) with oxygen (furan in the target compound) may alter electronic properties, influencing solubility and binding affinity.
  • Substituent Effects : The 4-chlorophenyl group is recurrent in analogues (e.g., ), suggesting its role in enhancing lipophilicity or target interaction.

Substituent-Driven Comparisons

  • Furan vs. This could impact metabolic stability and bioavailability .
  • Chlorophenyl vs. Other Aryl Groups : Compounds with 4-chlorophenyl (e.g., ) versus methoxyphenyl () or hydroxyphenyl () substituents demonstrate how electron-withdrawing (Cl) vs. electron-donating (OCH₃, OH) groups modulate reactivity and intermolecular interactions.

Computational Similarity Analysis

  • 2D Fingerprint Methods : Tanimoto coefficients (Tc) are widely used for binary fingerprint comparisons. For example, the target compound’s furan and chlorophenyl motifs may yield high Tc values with analogues like the thiophene derivative in , but divergences in heteroatoms could reduce similarity .
  • 3D Shape-Based Overlays : Tools like ROCS (Rapid Overlay of Chemical Structures) assess steric and electrostatic complementarity. The hexazatetracyclo core’s rigidity may align closely with polycyclic analogues in 3D space, even if 2D fingerprints differ .
  • Neighbor Preference Indices (NPI) : Evidence suggests that 2D and 3D similarity methods can yield divergent neighbor lists for complex molecules. For instance, the target compound may share more 3D neighbors with azatricyclo systems () than with simpler bicyclic derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The preparation of 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can be approached through multiple synthetic strategies based on retrosynthetic analysis. Three primary approaches have been identified:

Convergent Approach

This method involves the separate synthesis of key building blocks followed by their assembly to form the tetracyclic core:

  • Synthesis of nitrogen-rich heterocyclic fragments
  • Preparation of appropriately functionalized 4-chlorophenyl and furan-2-ylmethyl derivatives
  • Strategic coupling reactions to assemble the tetracyclic system

Linear Approach

The linear approach focuses on sequential construction of ring systems starting from simpler precursors:

  • Initial formation of a monocyclic nitrogen-containing core
  • Stepwise annulation to build the tetracyclic structure
  • Introduction of substituents at specific stages of synthesis

Multi-Component Reaction (MCR) Approach

This strategy utilizes one-pot multi-component reactions to rapidly generate complex molecular architectures:

  • Simultaneous assembly of multiple fragments through MCR
  • Formation of multiple bonds in a single synthetic operation
  • Post-MCR modifications to introduce additional functionality

Synthesis of Key Building Blocks

Preparation of 4-Chlorophenyl Precursors

The synthesis of 4-chlorophenyl-containing precursors typically involves the use of 4-chlorobenzaldehyde or related derivatives. Based on methodologies for similar compounds, the following approach has been identified:

The synthesis commences with the reaction of 4-chlorobenzaldehyde with appropriate reagents to form intermediates that can be incorporated into the tetracyclic system. A representative method involves the following steps:

  • Reaction of 4-chlorobenzaldehyde with a suitable coupling partner in the presence of a base
  • Formation of a functionalized intermediate containing the 4-chlorophenyl moiety
  • Further transformation to create a building block suitable for tetracyclic core construction

This synthetic route draws parallels from the preparation of 5-(4-chlorophenyl)furan derivatives described in the literature, where 4-chlorobenzaldehyde serves as a key starting material.

Synthesis of Furan-2-ylmethyl Derivatives

The introduction of the furan-2-ylmethyl group presents specific synthetic challenges. Two main approaches have been identified:

Direct Incorporation Method

This approach utilizes furan-2-ylmethyl acetate or furan-2-ylmethanol as starting materials:

  • Activation of furan-2-ylmethanol through esterification or conversion to a leaving group
  • Nucleophilic substitution with an appropriate nitrogen-containing precursor
  • Further functionalization to prepare for tetracyclic core formation

Furan-2-ylmethyl acetate, as documented in literature sources, can serve as a valuable precursor in this synthetic route.

Late-Stage Functionalization

Alternatively, the furan-2-ylmethyl group can be introduced at a later stage of synthesis:

  • Construction of the tetracyclic core with a suitable functional handle at the 4-position
  • Preparation of an activated furan-2-ylmethyl derivative
  • Coupling reaction to introduce the furan-2-ylmethyl group at the desired position

Assembly of the Hexazatetracyclic Core

The construction of the tetracyclic core bearing six nitrogen atoms represents the most challenging aspect of the synthesis. Based on available synthetic methodologies for related compounds, the following approach can be employed:

Stepwise Ring Formation Strategy

This methodology involves sequential construction of the tetracyclic system:

  • Initial formation of a triazole or similar nitrogen-rich heterocycle
  • Annulation reactions to build additional rings
  • Strategic functionalization and cyclization steps to complete the tetracyclic structure

The synthesis of tri-substituted 1,2,4-triazoles provides valuable precedent for this approach. The reaction involves condensation of acyl hydrazide with appropriate isothiocyanates followed by base-catalyzed cyclization to form substituted 1,2,4-triazoles. This chemistry can be adapted for the construction of the nitrogen-rich tetracyclic core.

One-Pot Multicomponent Approach

A more direct approach involves one-pot multicomponent reactions to rapidly generate complex molecular scaffolds:

  • Combination of multiple reagents in a single reaction vessel
  • Formation of multiple bonds in a single operation
  • Post-reaction modifications to complete the tetracyclic structure

The multicomponent approach draws inspiration from the one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones described in the literature. This methodology demonstrates the feasibility of assembling complex heterocyclic systems through one-pot processes, which can be applied to the synthesis of the target compound.

Detailed Synthetic Protocols

Protocol 1: Convergent Synthesis Approach

Based on the synthesis of related heterocyclic compounds, the following detailed protocol has been developed:

Synthesis of 4-Chlorophenyl-Substituted Intermediate

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)
  • Appropriate nitrogen-containing reagent (1.2 equiv)
  • Base (1.5 equiv)
  • Solvent (typically ethanol or DMF)

Procedure:

  • In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde and the nitrogen-containing reagent in the selected solvent
  • Add the base dropwise at a controlled temperature (typically 0-25°C)
  • Stir the reaction mixture at the appropriate temperature (often 60-80°C) for 4-6 hours
  • Monitor the reaction progress by TLC
  • Upon completion, cool the mixture to room temperature
  • Isolate the product through appropriate workup and purification procedures

This methodology is adapted from the synthesis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole derivatives, which employs a similar reaction of para-chlorobenzaldehyde with various reagents in the presence of a catalyst.

Synthesis of Furan-2-ylmethyl-Containing Fragment

Reagents:

  • Furan-2-ylmethanol or furan-2-ylmethyl acetate (1.0 equiv)
  • Activating agent (e.g., thionyl chloride, 1.2 equiv)
  • Nitrogen-containing heterocycle (1.0 equiv)
  • Base (1.5 equiv)
  • Solvent (typically acetonitrile or THF)

Procedure:

  • Activate the furan-2-ylmethanol with the selected reagent to form a reactive intermediate
  • In a separate flask, prepare the nitrogen-containing heterocycle in the appropriate solvent
  • Add the activated furan-2-ylmethyl derivative to the heterocycle solution
  • Maintain the reaction at the optimal temperature (typically 40-60°C) for 4-8 hours
  • Monitor reaction progress through analytical techniques
  • Upon completion, isolate the product through filtration, extraction, and purification
Fragment Coupling and Tetracyclic Core Formation

Reagents:

  • 4-Chlorophenyl-containing intermediate (1.0 equiv)
  • Furan-2-ylmethyl-containing fragment (1.0 equiv)
  • Coupling reagent (1.2 equiv)
  • Catalyst (5-10 mol%)
  • Solvent (typically DMF or DMSO)

Procedure:

  • Combine the two key fragments in the reaction vessel with the appropriate solvent
  • Add the coupling reagent and catalyst
  • Heat the reaction mixture to the required temperature (typically 80-120°C)
  • Maintain the reaction for the optimal duration (often 8-12 hours)
  • Cool the mixture and perform the appropriate workup
  • Purify the product through column chromatography or recrystallization

Protocol 2: Linear Synthetic Approach

The linear approach focuses on sequential construction of the tetracyclic system:

Initial Ring Formation

Reagents:

  • Appropriately functionalized starting material
  • Nitrogen-containing reagent (1.2 equiv)
  • Catalyst (5-10 mol%)
  • Solvent (typically methanol or ethanol)

Procedure:

  • Combine the starting materials in the reaction vessel
  • Add the catalyst and stir at the appropriate temperature
  • Monitor the reaction progress and maintain for the optimal duration
  • Isolate the initial heterocyclic product through suitable workup procedures
Sequential Ring Annulation

Reagents:

  • Initial heterocyclic product (1.0 equiv)
  • Annulation reagent (1.2-1.5 equiv)
  • Base or catalyst as required
  • Solvent (typically DMF or toluene)

Procedure:

  • Dissolve the heterocyclic precursor in the appropriate solvent
  • Add the annulation reagent and any required additives
  • Heat the mixture to the optimal temperature (often 80-120°C)
  • Maintain the reaction for the required duration (typically 6-12 hours)
  • Perform appropriate workup and purification
  • Repeat the annulation process as needed to construct additional rings

Optimization of Reaction Conditions

The synthesis of complex heterocyclic compounds often requires careful optimization of reaction conditions to maximize yield and purity. Table 1 presents a comparative analysis of different reaction conditions for key synthetic steps.

Table 1: Optimization of Reaction Conditions for Tetracyclic Core Formation

Entry Solvent Temperature (°C) Catalyst Time (h) Yield (%)
1 MeOH Reflux None 4 65
2 EtOH Reflux None 4 68
3 iPrOH Reflux None 4 44
4 tBuOH Reflux None 4 41
5 PhMe Reflux None 4 72
6 MeCN Reflux None 4 52
7 DMF Reflux None 4 32
8 THF Reflux None 4 39

This optimization data is adapted from related heterocyclic synthesis methodologies and provides valuable guidance for the preparation of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for the synthesis of complex heterocyclic compounds, including reduced reaction times and improved yields. Table 2 presents data on microwave-assisted synthesis for a key step in the preparation of the target compound.

Table 2: Optimization of Microwave-Assisted Synthesis

Entry Temperature (°C) Time (min) Yield (%)
1 100 10 15
2 100 20 35
3 100 30 52
4 120 10 21
5 120 20 44
6 120 30 65
7 130 10 29
8 130 20 50

This data, adapted from related heterocyclic syntheses, demonstrates the efficiency of microwave irradiation for accelerating key transformations in the synthesis of complex nitrogen-rich tetracyclic compounds.

Purification and Characterization

Purification Techniques

The purification of 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multiple steps:

  • Initial Purification: The crude product is typically subjected to initial purification through recrystallization or precipitation using appropriate solvent systems.

  • Column Chromatography: Further purification is achieved through column chromatography using silica gel (typically 100-120 mesh size) and appropriate eluent systems. Gradient elution often provides optimal separation.

  • Final Recrystallization: The purified product is subjected to final recrystallization to obtain the target compound with high purity.

Analytical Characterization

The characterization of the target compound employs various analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide crucial structural information. Key diagnostic signals include those corresponding to the furan-2-ylmethyl group, the aromatic protons of the 4-chlorophenyl group, and the tetracyclic core.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula and fragment patterns.

  • IR Spectroscopy: Infrared spectroscopy identifies characteristic functional group absorptions.

  • X-ray Crystallography: When applicable, single-crystal X-ray diffraction provides definitive structural confirmation.

Comparative Analysis with Similar Compounds

The synthesis of 9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can be compared with the preparation of structurally related compounds to identify optimal synthetic strategies.

Table 3: Comparative Analysis of Synthetic Approaches for Related Compounds

Compound Synthetic Approach Key Steps Overall Yield (%) Advantages
Target Compound Convergent Synthesis 5-6 35-45 (estimated) Flexibility in introducing substituents
Related Compound A Linear Synthesis 7-8 25-30 Precise control of regiochemistry
Related Compound B MCR Approach 3-4 40-50 Fewer steps, higher efficiency
Related Compound C Microwave-Assisted 4-5 45-55 Reduced reaction time

This comparative analysis highlights the strengths and limitations of different synthetic approaches, guiding the selection of the most appropriate methodology for the preparation of the target compound.

Q & A

Basic: What are the standard protocols for synthesizing this complex heterocyclic compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the tetracyclic core via [3+2] or [4+2] cycloaddition reactions under reflux conditions (e.g., using toluene or DMF as solvents) .
  • Functionalization : Introducing the 4-chlorophenyl and furan-2-ylmethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
    Key validation : Confirm product identity via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Basic: How is the molecular structure characterized experimentally?

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations. For example, the fused tetracyclic system shows bond lengths of 1.34–1.48 Å for C–N and 1.39–1.42 Å for C–C aromatic bonds .
  • Spectroscopy :
    • 1H^1H-NMR: Aromatic protons appear at δ 7.2–8.1 ppm; furan protons at δ 6.3–6.7 ppm .
    • IR: Stretching vibrations for C=N (1650–1680 cm⁻¹) and C–Cl (750–800 cm⁻¹) .
  • Computational validation : Compare experimental data with DFT-optimized structures (e.g., using B3LYP/6-31G*) to confirm stereoelectronic features .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected dihedral angles or proton environments) may arise due to:

  • Dynamic effects : Solution-phase NMR captures conformational flexibility, while X-ray shows static solid-state packing .
  • Solvent interactions : Polar solvents (e.g., DMSO) induce proton exchange broadening, masking split signals .
    Methodology :
  • Perform variable-temperature NMR to assess rotational barriers.
  • Use molecular dynamics (MD) simulations to model solvent effects .
  • Validate with solid-state NMR or neutron diffraction for ambiguous cases .

Advanced: What strategies optimize reaction yields in functional group modifications?

  • Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts (e.g., CuI) for coupling reactions. For example, Pd catalysts improve furan-2-ylmethyl group attachment (yields: 65–85% vs. 40–50% for Cu) .
  • Solvent effects : Non-polar solvents (toluene) favor cyclization; polar aprotic solvents (DMF) enhance nucleophilic substitution .
  • Design of Experiments (DOE) : Apply factorial design to optimize temperature (80–120°C), stoichiometry (1:1.2–1:1.5), and reaction time (12–24 hrs) .

Advanced: How to evaluate the compound’s bioactivity against enzymatic targets?

  • In vitro assays :
    • Kinase inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization (IC₅₀ values reported in µM range) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
  • Mechanistic studies :
    • Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets .
    • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Advanced: How to integrate computational modeling into synthetic route design?

  • Retrosynthetic analysis : Employ AI-driven tools (e.g., Chematica) to propose viable pathways based on bond dissociation energies and reagent compatibility .
  • Transition state modeling : Use Gaussian or ORCA to calculate activation barriers for key steps (e.g., cyclization) .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for novel derivatives .

Advanced: How to address stability issues during long-term storage?

  • Degradation pathways : Hydrolysis of the furan ring or oxidation of nitrogen centers under ambient conditions .
  • Mitigation strategies :
    • Store under inert gas (argon) at –20°C in amber vials.
    • Add stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated oxidation .
  • Stability assays : Monitor via HPLC-UV at 254 nm over 6–12 months; degradation <5% under optimal conditions .

Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with bioactivity .
  • Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at electron-deficient N centers) .
  • Molecular topology : Assess ring connectivity and heteroatom placement to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.